

# An In-Depth Technical Guide to the Discovery and First Synthesis of Tetramethoxymethane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tetramethoxymethane

Cat. No.: B120706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tetramethoxymethane**, also known as tetramethyl orthocarbonate, is the simplest orthoester of the hypothetical orthocarbonic acid ( $C(OH)_4$ ). While orthocarbonic acid itself is unstable, its esters are valuable reagents in organic synthesis. This technical guide provides a comprehensive overview of the discovery and seminal synthesis of **tetramethoxymethane**, alongside modern, high-yield synthetic approaches. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to serve as a practical resource for laboratory professionals.

## Discovery and First Synthesis

The first documented synthesis of **tetramethoxymethane** was reported by H. Tieckelmann and H. W. Post in 1948. Their approach was based on the reaction of chloropicrin (trichloronitromethane) with sodium methoxide. This original method, while historically significant, is now less commonly used due to the hazardous nature of chloropicrin.

The reaction proceeds via a nucleophilic substitution mechanism where the methoxide ions replace the chlorine atoms and the nitro group on the central carbon atom.

## Physicochemical Properties of Tetramethoxymethane

A summary of the key physical and chemical properties of **tetramethoxymethane** is provided in the table below.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>12</sub> O <sub>4</sub>
Molar Mass	136.15 g/mol
Appearance	Colorless liquid
Density	1.023 g/cm <sup>3</sup> (at 25 °C)[1]
Melting Point	-5.5 °C
Boiling Point	114 °C[1]
CAS Number	1850-14-2

## Modern Synthetic Methodologies

Over the years, several alternative and improved methods for the synthesis of **tetramethoxymethane** have been developed. These methods aim to improve yield, reduce the use of toxic reagents, and simplify the experimental procedure. The following sections detail the most significant of these methodologies.

### Synthesis from Trichloromethanesulfonyl Chloride

A notable alternative to the chloropicrin method involves the use of trichloromethanesulfonyl chloride as the starting material. This method generally provides a better yield than the original synthesis.

### Synthesis from Trichloroacetonitrile

Another widely used method employs trichloroacetonitrile as the precursor. The reaction with sodium methoxide proceeds smoothly to give **tetramethoxymethane** in good yields. This method is often preferred due to the commercial availability and relatively lower toxicity of trichloroacetonitrile compared to chloropicrin.

### High-Yield Synthesis from Methanol

A more recent and highly efficient method involves the direct synthesis from methanol using a vanadia catalyst. This process, detailed in Chinese patent CN107473945, offers a significant improvement in yield and is more environmentally benign.

## Comparative Summary of Synthetic Methods

The following table provides a comparative overview of the different synthetic methods for **tetramethoxymethane**, highlighting the starting materials, typical yields, and key considerations.

Starting Material	Reagents	Typical Yield	Key Considerations
Chloropicrin	Sodium Methoxide	~50%	Original method; hazardous starting material.
Trichloromethanesulfonyl Chloride	Sodium Methoxide	70-80%	Higher yield than the chloropicrin method.
Trichloroacetonitrile	Sodium Methoxide	70-80%	Commonly used due to reagent availability and safety.
Methanol	Vanadia Catalyst, Air	>85%	High-yield, modern, and more environmentally friendly method.

## Experimental Protocols

### Protocol 1: Synthesis from Chloropicrin and Sodium Methoxide (Based on Tieckelmann and Post, 1948)

Disclaimer: This protocol involves highly toxic reagents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- Chloropicrin ( $\text{CCl}_3\text{NO}_2$ )
- Sodium metal (Na)
- Anhydrous methanol ( $\text{CH}_3\text{OH}$ )
- Anhydrous diethyl ether ( $(\text{C}_2\text{H}_5)_2\text{O}$ )

#### Procedure:

- Preparation of Sodium Methoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in an excess of anhydrous methanol. The reaction is exothermic and should be cooled as needed.
- Reaction: To the freshly prepared sodium methoxide solution, add chloropicrin dropwise with stirring. The reaction mixture is then refluxed for several hours.
- Work-up: After cooling, the precipitated sodium chloride and sodium nitrite are removed by filtration.
- Purification: The excess methanol is removed by distillation. The resulting crude **tetramethoxymethane** is then purified by fractional distillation under reduced pressure.

## Protocol 2: High-Yield Synthesis from Methanol (Based on CN107473945)

#### Materials:

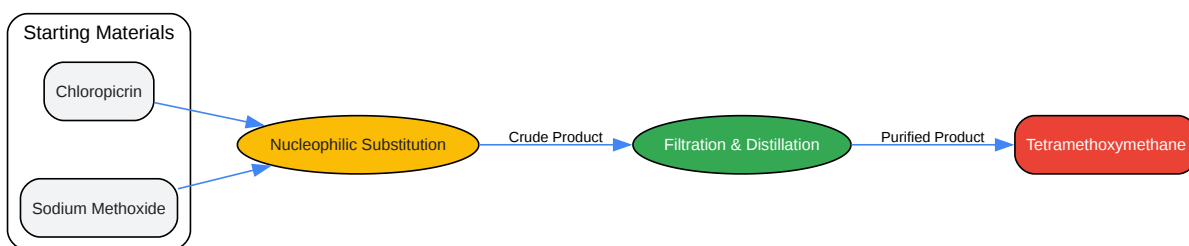
- Methanol ( $\text{CH}_3\text{OH}$ )
- Vanadia ( $\text{V}_2\text{O}_5$ ) catalyst
- Cobalt oxide on carbon ( $\text{CoOx/C}$ ) co-catalyst
- Pressurized reactor

#### Procedure:

- **Reactor Setup:** A stainless steel autoclave reactor is charged with methanol, the vanadia catalyst, and the cobalt oxide co-catalyst.
- **Reaction:** The reactor is sealed and pressurized with air. The mixture is then heated to the reaction temperature (typically around 180 °C) and stirred for a specified time (e.g., 0.1 hours).
- **Work-up and Purification:** After cooling and depressurizing the reactor, the solid catalyst is removed by filtration. The resulting solution is then purified by distillation to isolate **tetramethoxymethane**.

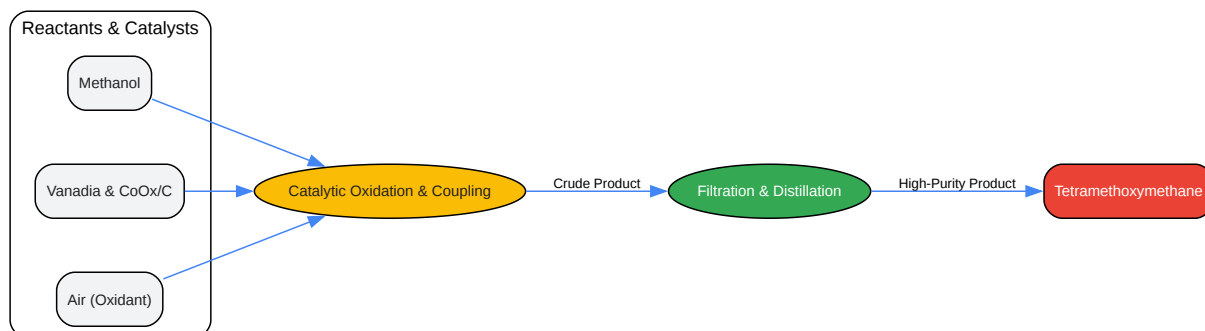
## Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of **tetramethoxymethane**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **tetramethoxymethane** from chloropicrin.



[Click to download full resolution via product page](#)

Caption: High-yield synthesis of **tetramethoxymethane** from methanol.

## Applications in Research and Drug Development

**Tetramethoxymethane** serves as a versatile reagent in organic synthesis. Its primary applications include:

- **Protecting Group:** It can be used to protect diols as their orthocarbonate esters.
- **Electrophilic Methylating Agent:** Under certain conditions, it can act as a source of an electrophilic methoxycarbonyl group.
- **Precursor to Other Orthoesters:** It can be used in transesterification reactions to synthesize other tetraalkyl orthocarbonates.

In the context of drug development, **tetramethoxymethane** can be employed in the synthesis of complex molecular architectures and as a building block for various heterocyclic compounds.

## Conclusion

The synthesis of **tetramethoxymethane** has evolved significantly since its first report in 1948. Modern methods offer higher yields, improved safety profiles, and greater efficiency. This guide provides researchers and professionals in the field with a detailed understanding of the key synthetic routes, enabling them to make informed decisions for their laboratory work. The provided experimental protocols and workflow diagrams serve as a practical starting point for the synthesis of this valuable chemical intermediate.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Discovery and First Synthesis of Tetramethoxymethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120706#discovery-and-first-synthesis-of-tetramethoxymethane]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)